1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl-
Overview
Description
1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- is a heterocyclic compound that features an imidazole ring substituted with a bis(1-methylethyl)phosphino group and a methyl group
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Major products formed from these reactions include phosphine oxides, imidazoline derivatives, and various substituted imidazoles .
Scientific Research Applications
1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- involves its interaction with molecular targets through its imidazole ring and phosphino group. The imidazole ring can coordinate with metal ions, facilitating catalytic processes, while the phosphino group can participate in redox reactions. These interactions enable the compound to modulate various biochemical pathways and catalytic cycles .
Comparison with Similar Compounds
1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-methyl-: Lacks the phosphino group, making it less versatile in catalysis.
1H-Imidazole, 2-phenyl-: Contains a phenyl group instead of a phosphino group, affecting its reactivity and coordination properties.
1H-Imidazole, 4,5-dimethyl-: Substituted at different positions, leading to different chemical and biological properties.
The presence of the bis(1-methylethyl)phosphino group in 1H-Imidazole, 2-[[bis(1-methylethyl)phosphino]methyl]-1-methyl- imparts unique reactivity and coordination capabilities, making it a valuable compound in various applications.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methyl-di(propan-2-yl)phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2P/c1-9(2)14(10(3)4)8-11-12-6-7-13(11)5/h6-7,9-10H,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKQOYBFJIVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CC1=NC=CN1C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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